molecular formula C18H17N3O3S B2772642 3,5-dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392241-17-7

3,5-dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2772642
CAS No.: 392241-17-7
M. Wt: 355.41
InChI Key: YAPWUKRLJPREKK-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has shown that compounds containing the 1,3,4-thiadiazole scaffold demonstrate promising anticancer activity. A study by Tiwari et al. (2017) detailed the synthesis of novel Schiff’s bases with thiadiazole and benzamide groups, which exhibited significant in vitro anticancer activity against several human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. The compounds were evaluated using the MTT assay method, showing comparable GI50 values to standard drugs like Adriamycin. Molecular docking studies were also performed to predict the mechanism of action, and the compounds exhibited good oral drug-like behavior based on ADMET predictions (Tiwari et al., 2017).

Antimicrobial Properties

Another study by Gür et al. (2020) focused on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, which were designed to investigate biological activities. These compounds showed significant antimicrobial activity, particularly against S. epidermidis. Molecular docking studies were performed to understand the mechanism behind their anti-cancer and anti-bacterial properties. The study identified compound 3A as particularly effective, exhibiting cytotoxicity on cancer cell lines and high DNA protective ability against oxidative damage, suggesting potential for use alongside chemotherapy drugs (Gür et al., 2020).

Synthesis and Structural Analysis

Kumar et al. (2010) explored the synthesis of 5-(3-indolyl)-1,3,4-thiadiazoles and analyzed their cytotoxicity against six human cancer cell lines. The compounds showed significant cytotoxicity, with certain variants exhibiting high potency in suppressing cancer cell growth, highlighting the therapeutic potential of 1,3,4-thiadiazole derivatives in cancer treatment (Kumar et al., 2010).

Properties

IUPAC Name

3,5-dimethoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-11-5-4-6-12(7-11)17-20-21-18(25-17)19-16(22)13-8-14(23-2)10-15(9-13)24-3/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPWUKRLJPREKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.